

Application Notes and Protocols: Strontium Silicate as a Radiopacifier in Dental Cements

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Compound of Interest

Compound Name: *strontium silicate*

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These application notes provide a comprehensive overview of the use of **strontium silicate** as a radiopacifying agent in dental cements. The following sections detail the material's properties, relevant experimental protocols for its evaluation, and its influence on the biological response of dental pulp stem cells.

Application Notes

Strontium silicate (SrSiO_3) and its variants, such as strontium orthosilicate (Sr_2SiO_4), are gaining significant attention as multifunctional components in dental cements.[1][2] Strontium, with an atomic mass of 87.62, offers greater radiopacity compared to calcium, an element it can readily substitute in silicate-based materials.[2] This property is crucial for the clinical success of dental restorations, enabling clear radiographic visualization to assess the restoration's integrity, detect secondary caries, and evaluate the marginal adaptation.[2][3] According to ISO 4049, a restorative material should possess radiopacity equal to or greater than the same thickness of aluminum.[3][4][5][6][7]

Beyond its radiopacifying properties, **strontium silicate** contributes to the bioactivity of dental cements.[1][2] Strontium ions have been shown to stimulate the differentiation of human dental pulp stem cells (HDPSCs) into odontogenic lineages, promoting the formation of mineralized tissue.[2][8][9] This makes **strontium silicate** an attractive component for vital pulp therapies and regenerative dental applications.[9][10] Furthermore, the incorporation of **strontium**

silicate can influence the setting time and mechanical properties of the final cement formulation.[\[8\]](#)[\[11\]](#)[\[12\]](#)

Key Advantages of Strontium Silicate in Dental Cements:

- **Enhanced Radiopacity:** Improves radiographic visibility of the restoration.[\[2\]](#)[\[11\]](#)
- **Biocompatibility:** Generally considered non-toxic and biocompatible.[\[1\]](#)[\[13\]](#)[\[14\]](#)
- **Bioactivity:** Promotes differentiation of dental pulp stem cells and supports tissue regeneration.[\[2\]](#)[\[8\]](#)[\[9\]](#)
- **Comparable Mechanical Properties:** Can be formulated to achieve clinically acceptable compressive strength and other mechanical properties.[\[8\]](#)[\[12\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on dental cements containing **strontium silicate**.

Table 1: Physical and Mechanical Properties of **Strontium Silicate**-Based Sealers

Property	Sr-Si Sealer	Ca-Si Sealer	Significance
Strontium Content (wt%)	5.7	-	N/A
Calcium Content (wt%)	-	13.8	N/A
Average Particle Size (μm)	1.59 ± 0.97	8.05 ± 5.66	p < 0.01
Setting Time	Longer	Shorter	p < 0.01
Flow	Superior	Inferior	p < 0.01
Radiopacity	Greater	Lesser	p < 0.01
Force for Dentin Tubule Penetration (N)	11.00 ± 0.74	21.51 ± 2.59	p < 0.05

Data adapted from a study evaluating a novel **strontium silicate**-based endodontic sealer.[11]

Table 2: Properties of Calcium Silicate Cement (CSC) with Varying **Strontium Silicate** Content

Cement Formulation	Setting Time (minutes)	Compressive Strength at 7 days (MPa)	Calcium Ion Release at 7 days (ppm)	Silicon Ion Release at 7 days (ppm)
CSC (0% Sr-Silicate)	150 ± 5.8	35.2 ± 3.1	120.5 ± 8.7	1.8 ± 0.3
CSC/10Sr (10% Sr-Silicate)	120 ± 4.2	33.8 ± 2.9	105.3 ± 7.5	1.5 ± 0.2
CSC/20Sr (20% Sr-Silicate)	95 ± 3.5	32.1 ± 2.5	92.8 ± 6.9	1.2 ± 0.2
CSC/30Sr (30% Sr-Silicate)	70 ± 2.9	30.5 ± 2.2	81.4 ± 6.1	1.0 ± 0.1

Data adapted from a study on calcium silicate cement containing a calcinated **strontium silicate** phase.[8]

Experimental Protocols

Protocol 1: Synthesis of Strontium Silicate Powder via Sol-Gel Method

This protocol describes a common method for synthesizing **strontium silicate** powder for incorporation into dental cements.[8][9]

Materials:

- Tetraethyl orthosilicate (TEOS)
- Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$) or Strontium carbonate (SrCO_3)
- Deionized water
- Nitric acid (HNO_3)
- Ethanol
- Ball mill
- Furnace

Procedure:

- In a beaker, mix TEOS with deionized water and a few drops of nitric acid to catalyze hydrolysis. Stir continuously for 30-60 minutes.
- Add the strontium precursor (e.g., strontium nitrate or strontium carbonate) to the solution. The molar ratio of Sr to Si should be adjusted based on the desired final compound (e.g., 2:1 for Sr_2SiO_4).
- Stir the mixture at an elevated temperature (e.g., 60-90°C) for several hours to promote gelation.[8]

- Dry the resulting gel in an oven at approximately 120°C for 24-48 hours to remove residual solvents.[\[8\]](#)[\[9\]](#)
- Grind the dried gel into a fine powder using a ball mill.
- Calcinate the powder in a furnace at a high temperature (e.g., 650°C to 1400°C) for several hours to obtain the crystalline **strontium silicate** phase.[\[1\]](#)[\[8\]](#) The exact temperature and duration will depend on the desired crystal structure and particle size.
- Sieve the final powder to obtain a uniform particle size distribution.

Protocol 2: Evaluation of Radiopacity

This protocol is based on the ISO 4049 and ISO 6876 standards for assessing the radiopacity of dental materials.[\[4\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Dental cement containing **strontium silicate**
- Molds for specimen preparation (typically 1 mm thick, 5 mm diameter)
- Dental X-ray unit
- Digital radiography sensor or dental X-ray film
- Aluminum step-wedge with varying thicknesses (e.g., 1-10 mm in 1 mm increments)
- Image analysis software (e.g., ImageJ)
- Densitometer (for film-based radiography)

Procedure:

- Prepare standardized disc-shaped specimens of the dental cement (1 mm thickness) according to the manufacturer's instructions or a standardized mixing protocol.
- Place the specimens and the aluminum step-wedge on the digital sensor or X-ray film.

- Expose the sensor/film to X-rays using standardized settings (e.g., 70 kVp, 7 mA, 0.3 s exposure, 30 cm source-to-object distance).[4]
- For digital radiographs, use image analysis software to measure the mean gray value of each specimen and each step of the aluminum wedge.
- For film radiographs, measure the optical density of the specimens and the aluminum steps using a densitometer.
- Create a calibration curve by plotting the gray values/optical densities against the corresponding aluminum thicknesses.
- Determine the equivalent aluminum thickness for the dental cement specimen by interpolating its gray value/optical density on the calibration curve.
- The radiopacity is expressed as millimeters of aluminum (mm Al).

Protocol 3: Assessment of Biocompatibility and Odontogenic Differentiation

This protocol outlines an in vitro experiment to evaluate the effect of **strontium silicate**-containing cement extracts on the viability and differentiation of human dental pulp stem cells (HDPSCs).[9]

Materials:

- Set discs of **strontium silicate**-containing cement and a control cement
- Culture medium (e.g., DMEM)
- Human dental pulp stem cells (HDPSCs)
- MTT assay kit for cell viability
- Alkaline phosphatase (ALP) activity assay kit
- Alizarin Red S staining solution for mineralization

- RNA extraction kit and reagents for RT-qPCR
- Primers for odontogenic markers (e.g., ALP, DSPP, DMP-1, RUNX2)

Procedure:

- Preparation of Cement Extracts:
 - Prepare set discs of the experimental and control cements and sterilize them.
 - Immerse the discs in culture medium for 24-72 hours to create cement extracts.
 - Collect and filter-sterilize the extracts.
- Cell Viability Assay (MTT):
 - Seed HDPSCs in 96-well plates and allow them to attach.
 - Replace the medium with serial dilutions of the cement extracts and incubate for 24, 48, and 72 hours.
 - Perform the MTT assay according to the manufacturer's instructions to assess cell viability.
- Alkaline Phosphatase (ALP) Activity:
 - Culture HDPSCs with the cement extracts for 7 and 14 days.
 - Lyse the cells and measure ALP activity using an ALP assay kit.
- Mineralization Assay (Alizarin Red S Staining):
 - Culture HDPSCs in an osteogenic differentiation medium supplemented with the cement extracts for 21 days.
 - Fix the cells and stain with Alizarin Red S to visualize calcium deposits.
 - Quantify the staining by extracting the dye and measuring its absorbance.
- Gene Expression Analysis (RT-qPCR):

- Culture HDPSCs with the cement extracts for 7 and 14 days.
- Extract total RNA and perform reverse transcription to synthesize cDNA.
- Perform quantitative PCR (qPCR) using primers for key odontogenic markers. Analyze the relative gene expression levels.

Visualizations

Caption: Workflow for determining the radiopacity of **strontium silicate** dental cement.

Caption: Signaling pathway of **strontium silicate**'s bioactivity on dental pulp stem cells.

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